molecular formula C24H25BrN2O3 B10884576 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B10884576
M. Wt: 469.4 g/mol
InChI Key: WDZRSKFLGYLHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a 5-bromo-2-methoxybenzyl group and a 2-naphthyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-bromo-5-methoxybenzyl bromide with piperazine to form the intermediate 1-(5-bromo-2-methoxybenzyl)piperazine. This intermediate is then reacted with 2-naphthyloxyacetyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the 5-bromo-2-methoxybenzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate: This compound shares structural similarities and is used in similar research applications.

    2-Bromo-5-methoxybenzyl bromide: An intermediate in the synthesis of the target compound, also used in various chemical reactions.

Uniqueness

1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H25BrN2O3

Molecular Weight

469.4 g/mol

IUPAC Name

1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C24H25BrN2O3/c1-29-23-9-7-21(25)14-20(23)16-26-10-12-27(13-11-26)24(28)17-30-22-8-6-18-4-2-3-5-19(18)15-22/h2-9,14-15H,10-13,16-17H2,1H3

InChI Key

WDZRSKFLGYLHDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.